molecular formula C19H24N2O3 B1385022 N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide CAS No. 1020055-55-3

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B1385022
CAS No.: 1020055-55-3
M. Wt: 328.4 g/mol
InChI Key: NAEDKMVBKZFJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 4-tert-butylphenol.

    Formation of Intermediate: The 5-amino-2-methoxyphenol is reacted with chloroacetic acid to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 4-tert-butylphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potentially useful in drug development for targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
  • N-(5-amino-2-ethoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is unique due to its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEDKMVBKZFJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.